Cas no 1636170-32-5 (benzyl N-cyano(2-methoxyphenyl)methylcarbamate)

ベンジルN-シアノ(2-メトキシフェニル)メチルカルバメートは、有機合成化学において重要な中間体として利用される化合物です。シアノ基とメトキシ基を有するフェニルメチル骨格に、ベンジルオキシカルボニル(Cbz)保護基が結合した構造を特徴とします。この分子は、医薬品や農薬の合成において保護基として機能するほか、多様な官能基の導入が可能な点が利点です。特に、シアノ基の求電子性とメトキシ基の立体効果を併せ持つため、選択的反応性に優れています。また、結晶性が良好なため精製が容易で、高純度品の調製が可能です。

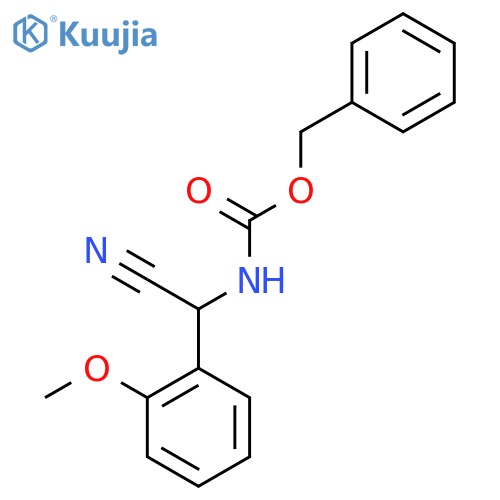

1636170-32-5 structure

商品名:benzyl N-cyano(2-methoxyphenyl)methylcarbamate

benzyl N-cyano(2-methoxyphenyl)methylcarbamate 化学的及び物理的性質

名前と識別子

-

- benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate

- EN300-28289486

- 1636170-32-5

- benzyl N-cyano(2-methoxyphenyl)methylcarbamate

-

- インチ: 1S/C17H16N2O3/c1-21-16-10-6-5-9-14(16)15(11-18)19-17(20)22-12-13-7-3-2-4-8-13/h2-10,15H,12H2,1H3,(H,19,20)

- InChIKey: GCMDCSZJVIHOTI-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C#N)C1C=CC=CC=1OC)=O)CC1C=CC=CC=1

計算された属性

- せいみつぶんしりょう: 296.11609238g/mol

- どういたいしつりょう: 296.11609238g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 398

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 71.4Ų

benzyl N-cyano(2-methoxyphenyl)methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28289486-10.0g |

benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate |

1636170-32-5 | 95.0% | 10.0g |

$5221.0 | 2025-03-19 | |

| Enamine | EN300-28289486-0.5g |

benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate |

1636170-32-5 | 95.0% | 0.5g |

$1165.0 | 2025-03-19 | |

| Enamine | EN300-28289486-5.0g |

benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate |

1636170-32-5 | 95.0% | 5.0g |

$3520.0 | 2025-03-19 | |

| Enamine | EN300-28289486-0.05g |

benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate |

1636170-32-5 | 95.0% | 0.05g |

$1020.0 | 2025-03-19 | |

| Enamine | EN300-28289486-0.25g |

benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate |

1636170-32-5 | 95.0% | 0.25g |

$1117.0 | 2025-03-19 | |

| Enamine | EN300-28289486-1g |

benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate |

1636170-32-5 | 1g |

$1214.0 | 2023-09-08 | ||

| Enamine | EN300-28289486-10g |

benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate |

1636170-32-5 | 10g |

$5221.0 | 2023-09-08 | ||

| Enamine | EN300-28289486-1.0g |

benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate |

1636170-32-5 | 95.0% | 1.0g |

$1214.0 | 2025-03-19 | |

| Enamine | EN300-28289486-0.1g |

benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate |

1636170-32-5 | 95.0% | 0.1g |

$1068.0 | 2025-03-19 | |

| Enamine | EN300-28289486-2.5g |

benzyl N-[cyano(2-methoxyphenyl)methyl]carbamate |

1636170-32-5 | 95.0% | 2.5g |

$2379.0 | 2025-03-19 |

benzyl N-cyano(2-methoxyphenyl)methylcarbamate 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574

1636170-32-5 (benzyl N-cyano(2-methoxyphenyl)methylcarbamate) 関連製品

- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)

- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量